2-(Dimethylamino)propyl furan-2-carboxylate
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Overview
Description
2-(Dimethylamino)propyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)propyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 2-(Dimethylamino)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)propyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-(Dimethylamino)propyl furan-2-carbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)propyl furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)propyl furan-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative with similar reactivity but lacking the dimethylamino group.
2-(Dimethylamino)ethyl furan-2-carboxylate: A closely related compound with a different alkyl chain length.
Uniqueness
2-(Dimethylamino)propyl furan-2-carboxylate is unique due to the presence of both the dimethylamino group and the furan ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
339261-32-4 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(dimethylamino)propyl furan-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-8(11(2)3)7-14-10(12)9-5-4-6-13-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
VOGIDNHCSGGDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=CO1)N(C)C |
Origin of Product |
United States |
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